molecular formula C5H4ClNO2S B100533 Pyridine-3-sulfonyl chloride CAS No. 16133-25-8

Pyridine-3-sulfonyl chloride

Cat. No.: B100533
CAS No.: 16133-25-8
M. Wt: 177.61 g/mol
InChI Key: CDRNYKLYADJTMN-UHFFFAOYSA-N
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Safety and Hazards

Pyridine-3-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas .

Future Directions

The future directions for Pyridine-3-sulfonyl chloride involve its use in the synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides . It is also useful as a raw material for synthesis and intermediates of pharmaceuticals .

Mechanism of Action

Target of Action

Pyridine-3-sulfonyl chloride is a reagent used in the synthesis of pyrimidine derivatives . It is primarily targeted towards the formation of these derivatives, which have been found to exhibit anti-proliferative activity against negative breast cancer cells .

Mode of Action

The mode of action of this compound involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This process is used to synthesize the corresponding pyridine-3-sulfonyl chlorides . The synthesized pyridine-3-sulfonyl chlorides are then converted to pyridine-3-sulfonic acids and -sulfonyl amides .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of pyrimidine derivatives . These derivatives can then interact with various biochemical pathways in the body, particularly those related to the proliferation of breast cancer cells .

Result of Action

The primary result of the action of this compound is the formation of pyrimidine derivatives . These derivatives have been found to exhibit anti-proliferative activity against negative breast cancer cells , indicating a potential therapeutic application.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and can easily hydrolyze and deteriorate when exposed to water . Therefore, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability and efficacy.

Biochemical Analysis

Cellular Effects

It is known that exposure to sulfonyl chlorides can cause severe skin burns and eye damage, and may cause respiratory irritation . These effects suggest that Pyridine-3-sulfonyl chloride could potentially have significant impacts on cell function.

Molecular Mechanism

It is known that sulfonyl chlorides can react with amines to form sulfonamides . This suggests that this compound could potentially interact with biomolecules such as proteins and enzymes, leading to changes in their function.

Temporal Effects in Laboratory Settings

It is known that sulfonyl chlorides are generally stable under normal conditions but can decompose in the presence of moisture .

Metabolic Pathways

It is known that sulfonyl chlorides can react with amines to form sulfonamides , suggesting that this compound could potentially be involved in similar reactions in metabolic pathways.

Transport and Distribution

It is known that sulfonyl chlorides are generally lipophilic, suggesting that they could potentially diffuse across cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The reaction is typically carried out by adding phosphorus pentachloride to a solution of pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. The reaction mixture is then subjected to distillation under reduced pressure to purify the this compound .

Another method involves the use of a microchannel reactor, where 3-aminopyridine, 1,5-naphthalenedisulfonic acid, and isoamyl nitrite undergo diazotization. The resulting diazonium salt reacts with thionyl chloride to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs the phosphorus pentachloride method due to its simplicity and high yield. The process involves careful control of reaction conditions to minimize byproduct formation and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Pyridine-4-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 4-position.

    Pyridine-2-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 2-position.

    Benzene sulfonyl chloride: A related compound with a benzene ring instead of a pyridine ring.

Uniqueness: Pyridine-3-sulfonyl chloride is unique due to its position-specific reactivity, which allows for the selective synthesis of 3-substituted pyridine derivatives. This specificity makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Properties

IUPAC Name

pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRNYKLYADJTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936483
Record name Pyridine-3-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16133-25-8
Record name 3-Pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16133-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-3-sulfonyl chloride
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Record name 3-Pyridinesulfonyl chloride
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Synthesis routes and methods I

Procedure details

3-Pyridylsulfonic acid (30 g, 0.188 mole) was added to PCl5 (46.8 g, 0.225 mole), suspended in 150 mL toluene and heated to reflux overnight. The suspension was cooled and concentrated to yield a yellow oil, which was diluted with benzene, filtered through a pad of celite and concentrated to give 30.7 g (92%) of 23-10 as a yellow oil, which was used in the next step without purification.
Quantity
30 g
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reactant
Reaction Step One
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Quantity
46.8 g
Type
reactant
Reaction Step One
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150 mL
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solvent
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0 (± 1) mol
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solvent
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Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 3-pyridinesulfonic acid (1.0 g, 6.3 mmol), phosphorous pentachloride (1.6 g, 1.2 mmol), and phosphorous oxychloride (2.0 mL, 3.3 mmol) was combined and stirred at 100° C. for 18 h. The reaction was cooled to 25° C., diluted with CHCl3, and bubbled with HCl gas. The resulting precipitate was collected by filtration, washed with CHCl3, and dried in vacuo to yield 1.12 g of the title compound (84%).
Quantity
1 g
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reactant
Reaction Step One
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1.6 g
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reactant
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2 mL
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reactant
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0 (± 1) mol
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Yield
84%

Synthesis routes and methods III

Procedure details

Using an analogous method to that described in the portion of Example 8 that is concerned with the preparation of starting materials, 5-bromopyridine-3-sulfonyl chloride was reacted with morpholine to give the required starting material (90 mg, 13% yield from the pyridine-3-sulfonyl chloride); Mass Spectrum: M+H+ 350 and 352.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A mixture of pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol) and phosphorus oxychloride (10 mL, 109 mmol) was heated to reflux for 3 h (according to J. Org. Chem. 1989, 54(2), 389.). Evaporated to dryness to give a yellow solid, dissolved in ice water and methyl-tert-butyl ether, added cautiously sat. NaHCO3-sol. until neutralized, saturated with solid NaCl, separated phases, dried organic layer over Na2SO4. Removal of the solvent in vacuum to give the title compound as an orange liquid (10.85 g, 94%). MS (ISP) 178.1 [(M+H)+] and 180.0 [(M+2+H)+].
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
20.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Pyridine-3-sulfonyl chloride in chemical synthesis?

A1: this compound (3-PSC) is a versatile reagent in organic synthesis. It is primarily used as a dehydrating agent in condensation reactions to form amides from carboxylic acids and amines. [] This reagent is also widely employed in derivatizing compounds, particularly those containing phenolic hydroxyl groups, to enhance their detectability in analytical techniques like mass spectrometry. [, , ]

Q2: Can you elaborate on the use of this compound in analytical chemistry?

A2: this compound is highly effective in derivatizing compounds like bisphenol A (BPA) and its analogs, improving their ionization efficiency for mass spectrometry analysis. [, ] This derivatization significantly enhances sensitivity, allowing for the detection and quantification of these compounds, even at trace levels in complex matrices like breast milk. []

Q3: Are there any studies on the stability of this compound derivatives?

A3: Yes, research indicates that derivatives of bisphenol A and its analogs, when derivatized with this compound, demonstrate good stability. These derivatives have shown resilience to multiple freeze/thaw cycles, short-term storage at room temperature, and long-term cold storage, underscoring their suitability for analytical applications. []

Q4: Beyond amides and derivatization, what other reactions is this compound involved in?

A4: Research from 1970 showcases the reactivity of this compound in synthesizing various compounds. It reacts with hydrazine to yield a hydrazide, which acts as a precursor to semicarbazides and a range of hydrazones. [] Furthermore, reacting this compound with sodium azide forms an azide, demonstrating its versatility in generating diverse chemical entities. []

Q5: How does the structure of this compound influence its reactivity?

A5: The presence of the sulfonyl chloride group (-SO2Cl) on the pyridine ring is key to its reactivity. This group is highly electrophilic, making it susceptible to nucleophilic attack. This allows it to readily react with amines to form amides, or with hydrazine and sodium azide to yield other useful intermediates. [, ] Additionally, the electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfonyl chloride group, further contributing to its reactivity.

Q6: Has this compound been used in developing any specific types of compounds?

A6: Yes, research indicates its utility in preparing triazolopyrimidine derivatives, specifically 2,6-dimethoxy-N-(8-chloro-5-methoxy [, , ] triazolo [1,5-c] pyrimidin-2-yl) benzenesulfonamide and 2-methoxy-4-(trifluoromethyl)-N-(5,8-dimethoxy [, , ] triazolo [1,5-c] pyrimidin-2-yl) pyridine-3-sulfonamide. [] These compounds exhibit herbicidal properties, highlighting the potential of this compound in agricultural chemistry. []

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